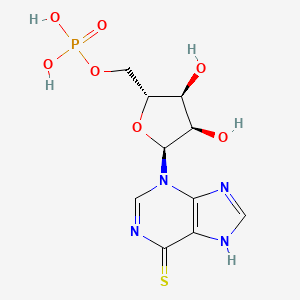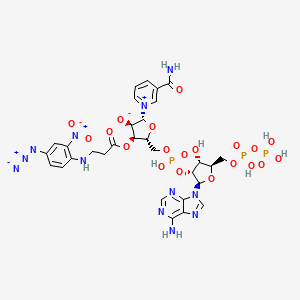![molecular formula C20H26N2O3S B1227653 N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide is a member of indoles.
Scientific Research Applications
Sulfonamide Inhibitors in Disease Treatment and Management
Sulfonamides have been extensively studied for their bacteriostatic properties, which make them valuable in treating bacterial infections. Beyond their traditional use as antibiotics, these compounds have found applications in treating diseases like cancer, Alzheimer's disease, and as antiviral agents against HIV. Specifically, sulfonamides serve as inhibitors for various enzymes and proteins critical in disease pathways, such as tyrosine kinases, HIV-1 protease, histone deacetylase 6, and angiogenesis factors. Their versatility in drug design has led to the development of drugs with significant efficacy in managing these conditions (Gulcin & Taslimi, 2018).
Agricultural and Environmental Applications
In agriculture, sulfonamides like 1-methylcyclopropene (1-MCP) are used to regulate the ripening process of fruits and vegetables, thereby extending their shelf life and reducing waste. 1-MCP works by inhibiting the effects of ethylene, a natural plant hormone responsible for the ripening and senescence of plant products. This application underscores the role of sulfonamides in improving food security and sustainability (Blankenship & Dole, 2003).
Antioxidant Capacity and Health Implications
Sulfonamides have also been studied for their antioxidant properties, which have implications for human health and disease prevention. For example, the ABTS/PP decolorization assay, a method for measuring antioxidant capacity, has been used to study the antioxidant potential of sulfonamide compounds. These properties may contribute to the therapeutic effects of sulfonamides in various oxidative stress-related diseases (Ilyasov et al., 2020).
Contribution to Drug Development and Medicinal Chemistry
Sulfonamides play a critical role in medicinal chemistry, contributing to the development of new therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make sulfonamides a key scaffold in drug discovery. These compounds have been developed into drugs with antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties, showcasing their broad therapeutic potential (Shichao et al., 2016).
properties
Product Name |
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide |
|---|---|
Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N2O3S/c23-20(16-6-7-16)22-13-11-17-14-18(8-9-19(17)22)26(24,25)21-12-10-15-4-2-1-3-5-15/h4,8-9,14,16,21H,1-3,5-7,10-13H2 |
InChI Key |
WYFXMFSDPLZWMW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Diethylsulfamoyl)benzoic acid [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] ester](/img/structure/B1227577.png)
![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1227579.png)
![[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone](/img/structure/B1227580.png)
![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)
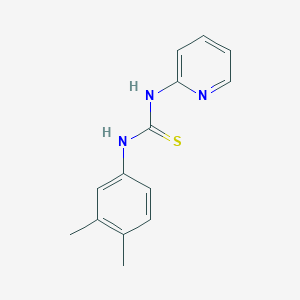
![1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea](/img/structure/B1227583.png)
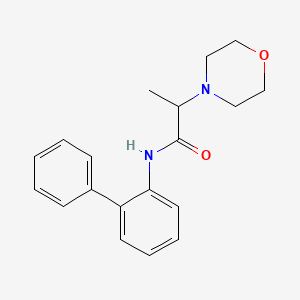
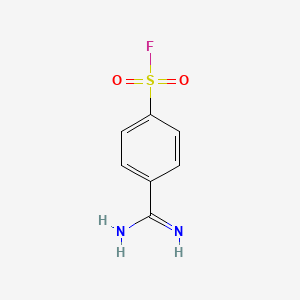
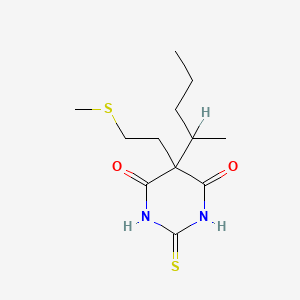
![2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)
